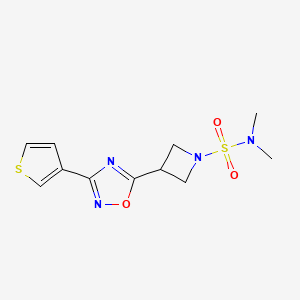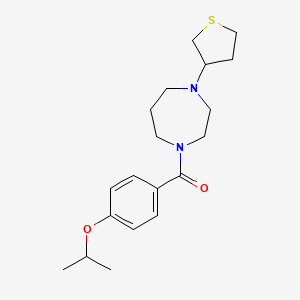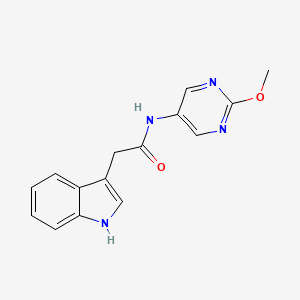
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in cancer research. It was developed by Curis, Inc. and is currently in clinical trials for various types of cancer.
Scientific Research Applications
Antiallergic Agents
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in search of novel antiallergic compounds. The synthesis involved indolization under Fischer conditions and amidification by condensation of corresponding acids. One compound in this series demonstrated significant potency as an antiallergic agent, being 406-fold more potent than astemizole in an ovalbumin-induced histamine release assay, suggesting potential application in treating allergies (Menciu et al., 1999).
Antimicrobial Agents
Synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This research highlights the antimicrobial potential of indole derivatives, which could lead to new treatments for infections (Debnath & Ganguly, 2015).
Anti-inflammatory and Antipyretic Activities
Indomethacin, an indole derivative, has been extensively studied for its anti-inflammatory and antipyretic properties. It inhibits the formation of cotton pellet granuloma in rats and is effective in reducing edema induced by carrageenin. Its potency surpasses that of phenylbutazone and hydrocortisone, showcasing the therapeutic potential of indole-based compounds in managing inflammation and fever (Winter, Risley, & Nuss, 1963).
Antitumor Activities
Indole derivatives have been recognized for their antitumor activities. A study on 5-acetamido-1-(methoxybenzyl) isatin revealed its ability to inhibit tumor cell proliferation, migration, and angiogenesis. The compound induced apoptosis and cell cycle arrest in leukemia cell lines, highlighting its potential as a candidate for antitumor therapies (Zhang et al., 2019).
Enzyme Inhibitory Activities
New 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrated significant enzyme inhibitory activities against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest the potential of indole derivatives in developing treatments for conditions associated with these enzymes, such as glaucoma, Alzheimer's disease, and myasthenia gravis (Virk et al., 2018).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-15-17-8-11(9-18-15)19-14(20)6-10-7-16-13-5-3-2-4-12(10)13/h2-5,7-9,16H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRWOUBDLBRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)

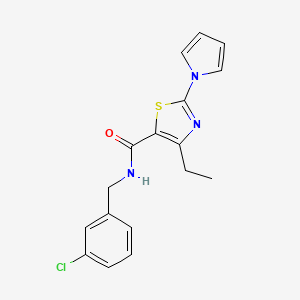

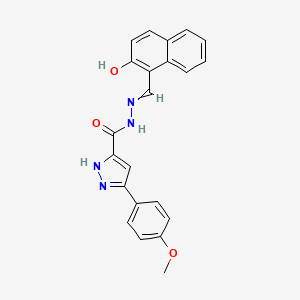
![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)
![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2961001.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)
